molecular formula C15H19NO3 B2719467 Methyl (1-benzoylpiperidin-4-yl)acetate CAS No. 80221-38-1

Methyl (1-benzoylpiperidin-4-yl)acetate

Cat. No. B2719467
CAS RN: 80221-38-1
M. Wt: 261.321
InChI Key: INVKVXFSRYWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (1-benzoylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C15H19NO3 . It is used for research purposes . The CAS number for this compound is 80221-38-1.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C15H21NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 261.32 . The predicted boiling point is approximately 389.9° C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3 , and the predicted refractive index is n 20D 1.53 .

Scientific Research Applications

Anti-Acetylcholinesterase Activity A study on piperidine derivatives, including structures related to methyl (1-benzoylpiperidin-4-yl)acetate, found significant anti-acetylcholinesterase (AChE) activity. This activity is crucial for potential treatments for conditions like Alzheimer's disease. The study indicated that modifications on the benzamide moiety, such as introducing bulky groups or altering the nitrogen atom's substituents, could dramatically enhance anti-AChE activity. One derivative was highlighted for its potent inhibitory effect, suggesting its development as an antidementia agent (Sugimoto et al., 1990).

Photopolymerization Initiators Research into alkoxyamines for photopolymerization revealed that certain derivatives, including those structurally related to this compound, can act as photoiniters. These compounds can decompose under UV irradiation to produce free radicals necessary for initiating polymerization processes. This application is crucial for developing materials with specific mechanical, optical, or thermal properties (Guillaneuf et al., 2010).

Glutamate Receptor Kinetics Another study explored the effects of a benzoylpiperidine drug on the kinetics of AMPA-type glutamate receptors. These receptors are essential for fast synaptic transmission in the brain. The research found that the compound could reduce the rate of desensitization of these receptors and increase steady-state currents, suggesting applications in neurological research or therapeutics to enhance synaptic response (Arai et al., 1996).

5-Alpha Reductase Inhibition A study on inhibitors of 5-alpha reductase, an enzyme involved in steroid metabolism, demonstrated the use of a compound structurally similar to this compound. The research aimed at understanding the compound's bioavailability and its potential as a prodrug for treating conditions like benign prostatic hyperplasia or androgenetic alopecia. The study highlighted the importance of molecular modifications for enhancing membrane permeability and enzymatic activity within target cells (Kang et al., 2004).

Aldose Reductase Inhibition Research into aldose reductase inhibitors, crucial for managing diabetic complications, pointed out the potential of derivatives related to this compound. These inhibitors can prevent or slow down the progression of diabetic complications by blocking the aldose reductase pathway, which is implicated in the development of such conditions (Ali et al., 2012).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

methyl 2-(1-benzoylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-14(17)11-12-7-9-16(10-8-12)15(18)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKVXFSRYWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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